molecular formula C10H11NO3S B13831665 2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol

2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol

Cat. No.: B13831665
M. Wt: 225.27 g/mol
InChI Key: YGKSWEIBUNVXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol is a chemical compound with a unique structure that includes a thiophene ring and a phenol group

Preparation Methods

The synthesis of 2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol can be achieved through several synthetic routes. One common method involves the acylation and Michael addition reactions. The preparation of similar compounds, such as (2-oxo-2,3-dihydroimidazo [1,2-a]pyridin-3-yl)acetic acids, can provide insights into the synthesis of this compound. Industrial production methods may involve the use of bases or phase transfer conditions with carbon disulfide, followed by alkylation.

Chemical Reactions Analysis

2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include carbon disulfide and phenyl isothiocyanate. The major products formed from these reactions can include ketene dithioacetals and acetals.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used for the synthesis of acetic acid derivatives and other related compounds. In biology, it can be used to study gene expression and molecular biology interactions. In industry, it can be used for the production of pharmaceutical intermediates and fine chemicals .

Mechanism of Action

The mechanism of action of 2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol involves its interaction with molecular targets and pathways. The compound may exert its effects through the modulation of gene expression and cellular mechanisms. The specific molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol can be compared with other similar compounds such as (diphenylmethylene-amino) acetic acid and (1,1-dioxido-2,3-dihydro-1H-1lambda6-thiophen-3-ylamino)-acetic acid. These compounds share similar structural features but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific combination of a thiophene ring and a phenol group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

2-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)amino]phenol

InChI

InChI=1S/C10H11NO3S/c12-10-4-2-1-3-9(10)11-8-5-6-15(13,14)7-8/h1-6,8,11-12H,7H2

InChI Key

YGKSWEIBUNVXTM-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)NC2=CC=CC=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.